(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone
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Description
(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C21H22FN3O4S2 and its molecular weight is 463.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets, influencing a range of biochemical processes .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through mechanisms such asnucleophilic substitution and oxidative addition .
Biochemical Pathways
Similar compounds have been found to influence various pathways, including those involved incell signaling , metabolic processes , and cellular response to stress .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been found to exert various effects at the molecular and cellular levels, includingmodulation of enzyme activity , alteration of cell signaling pathways , and induction of cellular stress responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH , temperature , and the presence of other biomolecules can affect a compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4S2/c22-18-5-1-16(2-6-18)15-30-21-23-9-10-25(21)20(26)17-3-7-19(8-4-17)31(27,28)24-11-13-29-14-12-24/h1-8H,9-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDMJKVBMHMPPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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